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Description
4-(hydrazinylmethyl)-1-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C5H10N4 and its molecular weight is 126.16 g/mol. The purity is usually 95%. BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Interactive Chemical Structure Model
Properties
IUPAC Name
(1-methylpyrazol-4-yl)methylhydrazine
Source
Details
Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Contextualization Within Pyrazole Heterocycle Chemistry
The pyrazole (B372694) nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of medicinal and materials chemistry. japtronline.comnih.gov First synthesized in the 19th century, pyrazole and its derivatives have demonstrated a vast array of biological activities, leading to their incorporation into numerous pharmaceutical agents. nih.gov The electronic properties of the pyrazole ring, characterized by its π-excessive nature, influence its reactivity, with electrophilic substitution typically occurring at the C4 position. mdpi.com
The substitution pattern on the pyrazole ring is crucial in determining its physicochemical properties and biological function. The presence of a methyl group at the N1 position, as seen in 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole, is a common feature in many bioactive pyrazoles. This methylation can enhance metabolic stability and modulate the electronic nature of the heterocyclic ring, thereby influencing its interaction with biological targets. The functionalization at the C4 position with a methyl group bearing a hydrazine (B178648) moiety introduces a reactive handle that is central to the compound's utility in synthesis.
Significance of Hydrazinylmethyl Moieties in Organic Synthesis
The hydrazinylmethyl group (-CH₂NHNH₂) is a highly versatile functional group in organic synthesis, primarily due to the nucleophilic nature of the terminal nitrogen atom and the reactivity of the hydrazine (B178648) moiety. Hydrazines are widely used as building blocks for the synthesis of a variety of heterocyclic compounds, including pyridazines, pyrazolines, and other nitrogen-containing ring systems. beilstein-journals.org
The reaction of a hydrazinylmethyl group with carbonyl compounds, such as aldehydes and ketones, readily forms hydrazones. chemmethod.com These hydrazones can serve as intermediates for a multitude of subsequent transformations. For instance, the Vilsmeier-Haack reaction, a powerful formylation technique, can be employed on hydrazones to generate 4-formylpyrazoles, which are themselves valuable synthetic intermediates. nih.govchemmethod.com The hydrazinylmethyl moiety, therefore, endows 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole with the potential to participate in a wide range of chemical transformations, making it a valuable precursor for the construction of more complex molecular architectures.
Role As a Privileged Scaffold and Building Block in Chemical Synthesis
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. Pyrazole (B372694) is widely recognized as such a scaffold. researchgate.net Its ability to act as both a hydrogen bond donor and acceptor, coupled with its rigid, planar structure, allows for favorable interactions within the binding sites of various proteins.
The compound 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole serves as a key building block for elaborating upon this privileged scaffold. A plausible synthetic route to this compound could involve the Vilsmeier-Haack formylation of a suitable hydrazone precursor to yield 1-methyl-1H-pyrazole-4-carbaldehyde. nih.govchemmethod.com Subsequent reduction of the aldehyde to an alcohol, followed by conversion to a leaving group (e.g., a halide), and finally substitution with hydrazine (B178648) would afford the target molecule. An alternative pathway could involve the direct reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with hydrazine to form a hydrazone, which could then be selectively reduced to the hydrazinylmethyl derivative.
As a building block, this compound offers a reactive point for diversification. The hydrazine moiety can be acylated, alkylated, or used in cyclization reactions to generate a library of derivatives. This modularity is highly desirable in drug discovery and materials science, where the systematic modification of a core structure is essential for optimizing properties.
Overview of Research Trajectories for Related Chemical Architectures
Classical Approaches for Pyrazole Ring Formation with Hydrazinyl Substituents
The foundational methods for constructing the pyrazole ring have been established for over a century and typically involve the condensation of a hydrazine (B178648) with a 1,3-dielectrophilic species. These methods are robust and can be adapted to produce a wide array of substituted pyrazoles.
The most traditional and widely employed method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. In the context of the target molecule, this would necessitate a 1,3-dicarbonyl precursor bearing a latent or protected hydrazinylmethyl group at the C2 position and the use of methylhydrazine.
The general mechanism involves the initial formation of a hydrazone or enamine intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyls and substituted hydrazines like methylhydrazine can sometimes lead to a mixture of isomers.
Another classical approach utilizes α,β-unsaturated carbonyl compounds as the three-carbon component. The reaction with a hydrazine proceeds via a Michael addition, followed by cyclization and oxidation (often in situ) to afford the pyrazole.
Reaction Type
Precursors
Key Features
Knorr Synthesis
1,3-Dicarbonyls + Hydrazines
High versatility, potential for regioselectivity issues.
From α,β-Unsaturated Systems
α,β-Unsaturated Carbonyls/Nitriles + Hydrazines
Forms pyrazoline intermediate, requires oxidation step.
Multicomponent reactions (MCRs) offer a streamlined approach to complex molecules by combining three or more reactants in a single synthetic operation. For pyrazole synthesis, MCRs can efficiently generate polysubstituted products. A common strategy involves the in situ formation of a 1,3-dielectrophile which then reacts with a hydrazine.
For instance, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can yield highly substituted pyrazoles. The reaction often proceeds through a Knoevenagel condensation followed by a Michael addition of the hydrazine and subsequent cyclization. While powerful, designing an MCR to specifically yield the 4-(hydrazinylmethyl) substituent without protecting groups would be challenging due to the nucleophilicity of the additional hydrazine moiety.
Targeted Synthesis of the 4-(Hydrazinylmethyl) Moiety
A more direct and often more controlled approach to the synthesis of 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole involves the modification of a pre-formed 1-methyl-1H-pyrazole ring. This strategy allows for the precise installation of the desired functionality at the C4 position.
This is arguably the most practical and well-documented conceptual pathway to the target compound. The synthesis can be envisioned in a two-step sequence starting from 1-methyl-1H-pyrazole.
Route A: Via Formylation and Reductive Amination
Vilsmeier-Haack Formylation: The first step involves the introduction of a formyl group (-CHO) at the C4 position of the pyrazole ring. The Vilsmeier-Haack reaction, which employs a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), is a classic and effective method for formylating electron-rich heterocycles, including pyrazoles. This reaction proceeds via an electrophilic substitution with the Vilsmeier reagent (a chloroiminium ion) to produce 1-methyl-1H-pyrazole-4-carbaldehyde.
Reductive Amination: The resulting aldehyde is then converted to the target hydrazinylmethyl group. This can be achieved through reductive amination with hydrazine (N₂H₄). The aldehyde first reacts with hydrazine to form a hydrazone intermediate. Subsequent reduction of the hydrazone C=N bond to a C-N single bond yields the final product. Various reducing agents can be employed for this step, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.
Step
Reaction
Reagents
Intermediate/Product
1
Vilsmeier-Haack Formylation
POCl₃, DMF
1-methyl-1H-pyrazole-4-carbaldehyde
2
Reductive Amination
Hydrazine (N₂H₄), Reducing Agent (e.g., NaBH₄)
This compound
Route B: Via Halomethylation and Nucleophilic Substitution
An alternative functionalization route involves the introduction of a halomethyl group, which can then be displaced by hydrazine.
Halomethylation: This route would begin with 4-methyl-1-methyl-1H-pyrazole. A radical halogenation, for instance using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a radical initiator, could potentially install a halogen on the methyl group to form 4-(halomethyl)-1-methyl-1H-pyrazole. Alternatively, functionalization of 1-methyl-1H-pyrazole with formaldehyde (B43269) and a hydrogen halide could also be explored.
Nucleophilic Substitution: The resulting 4-(halomethyl) derivative, being an activated halide, would be susceptible to nucleophilic substitution. Reaction with an excess of hydrazine would lead to the displacement of the halide and the formation of the desired this compound.
Incorporating the complete hydrazinylmethyl side chain during the initial pyrazole ring formation is synthetically challenging. This approach would require a custom-designed three-carbon synthon with a protected hydrazinylmethyl group already in place. The protecting group would need to be stable to the cyclocondensation conditions and then be selectively removed in a final step. Due to the inherent reactivity of the hydrazine functional group, which can act as a bidentate nucleophile itself, this strategy is less common and more complex than the post-synthesis functionalization of the pyrazole core.
Advanced Synthetic Techniques and Innovations
The field of pyrazole synthesis is continually evolving, with new methods offering improved efficiency, selectivity, and functional group tolerance. While not necessarily applied directly to the synthesis of this compound in published literature, these advanced techniques represent the current state of the art.
Transition-Metal-Catalyzed Cross-Coupling: Palladium-, copper-, and nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are powerful tools for the C-H functionalization of pre-formed pyrazole rings or for coupling pyrazole-containing building blocks. These methods allow for the introduction of various substituents with high precision.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a mild and powerful platform for a variety of organic transformations, including the synthesis and functionalization of heterocycles like pyrazoles.
Flow Chemistry: The use of continuous flow reactors for pyrazole synthesis can offer advantages in terms of safety (e.g., when using hazardous reagents like hydrazine), reaction time, and scalability.
Novel Reagents: The development of new reagents, such as innovative electrophilic chlorinating agents like 1,3,5-trichloroisocyanuric acid (TCCA), has enabled novel one-pot cyclization/chlorination strategies for the synthesis of functionalized pyrazoles.
These advanced methods provide a glimpse into future possibilities for the synthesis of complex pyrazole derivatives, potentially offering more efficient and sustainable routes compared to classical approaches.
Catalysis plays a crucial role in the efficient synthesis of both the pyrazole core and the final transformation of the key aldehyde intermediate.
Formation of the Pyrazole Ring: The foundational 1-methyl-1H-pyrazole structure is often assembled via the cyclocondensation of a 1,3-dicarbonyl compound with methylhydrazine. While this can be achieved under thermal conditions, various catalytic systems have been developed to improve efficiency and selectivity. Metal-mediated pathways, including those using iron, copper, or ruthenium catalysts, can facilitate this transformation, often under milder conditions and with improved yields. jetir.orgorganic-chemistry.org For instance, iron-catalyzed routes have been reported for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from diarylhydrazones and vicinal diols. jetir.org
C4-Position Functionalization (Formylation): The introduction of a formyl group at the 4-position of the pyrazole ring is most commonly accomplished using the Vilsmeier-Haack reaction. This reaction employs a reagent, typically prepared from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich heterocycles. mdpi.comnih.gov The Vilsmeier cyclization of hydrazones provides an efficient and direct route to 1H-pyrazole-4-carbaldehydes. nih.gov This method has been successfully used to synthesize a variety of 4-formylpyrazoles from corresponding hydrazone precursors. mdpi.comsemanticscholar.org
Conversion to this compound: The final step involves the conversion of the aldehyde group of 1-methyl-1H-pyrazole-4-carbaldehyde into the hydrazinylmethyl group. This is typically achieved through reductive amination with hydrazine. Modern catalytic methods offer efficient and selective means for this transformation.
Nickel-Catalyzed Reductive Amination: A facile methodology utilizing a mesostructured alumina-supported Nickel (Ni) catalyst has been developed for the reductive amination of aldehydes. rsc.org Notably, this system uses hydrazine hydrate (B1144303) as both the nitrogen source and a convenient source of hydrogen, avoiding the need for high-pressure hydrogen gas. rsc.org
Biocatalysis with Imine Reductases (IREDs): In a powerful green chemistry approach, imine reductases have been employed for the reductive amination of carbonyls with hydrazines. nih.gov This biocatalytic method, termed reductive hydrazination, mirrors standard reductive aminations and can proceed with high selectivity under mild, aqueous conditions. The IRED from Myxococcus stipitatus has been shown to effectively catalyze the reaction between various carbonyls and simple hydrazines to produce N-alkylhydrazines. nih.gov
Green Chemistry Principles in Synthesis (e.g., Solvent-Free, Microwave-Assisted, Flow Chemistry)
Adherence to green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact.
Microwave-Assisted Synthesis: Both the initial pyrazole ring formation and subsequent functionalization steps can be accelerated using microwave irradiation. This technique often leads to significantly reduced reaction times, lower energy consumption, and improved yields compared to conventional heating. nih.gov For instance, the synthesis of pyrazolo[3,4-c]pyrazoles from 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde utilizes microwave heating for the final C-N cross-coupling cyclization step, completing the reaction in one hour. rsc.org
Aqueous and Solvent-Free Conditions: The synthesis of pyrazole derivatives has been successfully demonstrated in aqueous media, which is considered the most environmentally benign solvent. thieme-connect.comacs.org Multi-component reactions, which combine several starting materials in a single step, can sometimes be performed under solvent-free conditions, further enhancing the green credentials of the synthesis by reducing waste. mdpi.com For example, a metal-free, solvent-free multicomponent synthesis mediated by iodine has been used to obtain aminopyrazole derivatives. mdpi.com
Catalysis: The use of catalysts, especially heterogeneous or biocatalysts, is a cornerstone of green chemistry as it reduces the need for stoichiometric reagents and minimizes waste. The aforementioned Ni-catalyzed reductive amination and the use of IREDs are prime examples of green catalytic approaches applicable to the synthesis of the target molecule. rsc.orgnih.gov The use of reusable catalysts aligns with the principles of designing sustainable chemical processes. jetir.org
Pyrazole Ring Formation: For the initial cyclocondensation, solvent choice is critical. Aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), have been shown to provide higher regioselectivity and yields compared to traditional protic solvents like ethanol (B145695). thieme-connect.com The reaction can often be run effectively at room temperature, though gentle heating may sometimes be required. thieme-connect.com
Vilsmeier-Haack Formylation: The success of the formylation step is highly dependent on the reaction conditions. Anhydrous conditions are often necessary to prevent decomposition of the Vilsmeier reagent. nih.gov The reaction is typically carried out at elevated temperatures (e.g., 80–90 °C) for several hours, and the stoichiometry of the reagent (typically 3 equivalents) is optimized to drive the reaction to completion and achieve good yields. nih.gov
Reductive Amination: Optimization of the final catalytic step involves selecting the appropriate catalyst system and conditions. In Ni-catalyzed systems, factors such as catalyst loading, temperature, and reaction time are adjusted to maximize conversion of the aldehyde to the desired hydrazine product. rsc.org For biocatalytic transformations using IREDs, optimization involves controlling pH, temperature, substrate concentration, and cofactor regeneration to ensure optimal enzyme activity and stability. nih.gov
Stereochemical Control and Regioselectivity in Synthesis
Stereochemical Control: The target molecule, this compound, is achiral. Therefore, issues of stereochemical control, such as enantioselectivity or diastereoselectivity, are not relevant to its synthesis.
Regioselectivity: In contrast, regioselectivity is a paramount concern during the initial synthesis of the 1-methyl-1H-pyrazole ring. When an unsymmetrical 1,3-dicarbonyl compound is reacted with methylhydrazine, two possible regioisomers can be formed: the 1,3-disubstituted and the 1,5-disubstituted pyrazole. Achieving high selectivity for the desired 1-methyl isomer is crucial for an efficient synthesis.
Several factors influence the regiochemical outcome of the cyclocondensation:
Solvent Effects: The choice of solvent has a profound impact. Aprotic amide solvents like N,N-dimethylacetamide (DMAc) and N-methylpyrrolidinone (NMP) consistently provide much higher regioselectivity compared to commonly used protic solvents like ethanol or acetic acid. thieme-connect.com
Electronic and Steric Effects: The electronic nature and steric bulk of the substituents on the 1,3-dicarbonyl precursor play a key role. The more electrophilic carbonyl carbon is preferentially attacked by the more nucleophilic nitrogen atom of methylhydrazine. For example, in the synthesis of pyrazoles from 4,4,4-trifluoro-1-arylbutane-1,3-diones, the reaction is highly regioselective, favoring the formation of the isomer where the trifluoromethyl group is at the 3-position. thieme-connect.com
pH Control: The use of arylhydrazine hydrochlorides in combination with a catalytic amount of strong acid (e.g., 10 N HCl) in an aprotic solvent has been shown to dramatically improve regioselectivity, often to levels greater than 99:1. thieme-connect.com
This regiochemical control is essential to ensure that the subsequent C4-functionalization occurs on the correct 1-methyl-1H-pyrazole scaffold, leading efficiently to the desired final product.
Reactions Involving the Hydrazinyl Moiety
The hydrazinyl group (-NHNH2) is a potent nucleophile, making it the primary site for a variety of chemical reactions. These transformations allow for the extension of the molecule and the formation of new heterocyclic systems.
Nucleophilic Additions and Condensation Reactions
The terminal nitrogen atom of the hydrazinyl moiety readily participates in nucleophilic addition and condensation reactions with carbonyl compounds. When reacted with aldehydes and ketones, this compound is expected to form the corresponding hydrazones. This reaction is foundational for further derivatization.
For instance, the analogous condensation of pyrazole-4-carbaldehydes with various hydrazines is well-documented to produce stable hydrazone derivatives. umich.educhemmethod.comekb.eg Similarly, benzylhydrazine (B1204620) derivatives react with carbonyl compounds to yield the corresponding hydrazones. researchgate.net These reactions typically proceed under mild acidic or basic conditions. The resulting hydrazones, characterized by the C=N-NH- linkage, are often crystalline solids and serve as key intermediates for synthesizing more complex molecules.
Table 1: Representative Condensation Reactions with Carbonyl Compounds
Cyclization Reactions to Form New Heterocyclic Systems
The hydrazone derivatives formed from the condensation reactions are valuable precursors for constructing new heterocyclic rings. Through intramolecular cyclization or by reacting with other bifunctional reagents, a variety of fused and linked heterocyclic systems can be synthesized.
A common and significant transformation is the cyclization of hydrazones derived from 1,3-dicarbonyl compounds or their equivalents to form new pyrazole rings. While this is a general method for pyrazole synthesis, the hydrazinylmethyl group of the title compound can be used to build upon the existing pyrazole core. nih.gov
More specifically, the literature on pyrazole-4-carbaldehydes, a direct synthetic precursor, shows that their hydrazone derivatives can undergo cyclization to form fused ring systems. For example, reaction with appropriate reagents can lead to the formation of pyrazolo[3,4-c]pyrazoles. rsc.org Another important transformation is the synthesis of pyrazolo[4,3-c]pyridazines and related fused systems through cyclization of suitable hydrazone precursors. koreascience.krnih.gov These reactions often involve heating in a high-boiling solvent or the use of a dehydrating agent.
Furthermore, the reaction with diketones or ketoesters can lead to the formation of pyridazine (B1198779) or pyrazolone (B3327878) rings, respectively. For instance, the reaction of hydrazines with ethyl 3-chloro-6-(4-chlorophenyl)-pyridazine-4-carboxylate has been shown to yield pyrazolo[3,4-c]pyridazine derivatives. nih.gov
Table 2: Examples of Cyclization Reactions Leading to New Heterocycles
Reactant for Cyclization
Resulting Heterocyclic System
General Conditions
Reference Analogy
1,3-Diketone
A new pyrazole ring attached via the hydrazone linkage
Oxidation and Reduction Pathways of the Hydrazine Group
The hydrazine functional group is susceptible to both oxidation and reduction, providing pathways to other nitrogen-containing functionalities. The oxidation of hydrazines can lead to the formation of azo compounds or, under more vigorous conditions, can result in cleavage of the N-N bond. The specific products depend on the oxidizing agent and the reaction conditions. For example, mild oxidizing agents like mercury(II) oxide can convert hydrazones to diazo compounds.
Conversely, the reduction of the hydrazinyl moiety can be achieved. Catalytic hydrogenation or the use of reducing agents like sodium borohydride can reduce hydrazones to the corresponding saturated hydrazines. More forceful reduction can cleave the N-N bond to yield the corresponding amine, (1-methyl-1H-pyrazol-4-yl)methanamine. The synthesis of benzylhydrazine derivatives via photocatalytic methods has been reported, suggesting that modern synthetic techniques could be applied to manipulate the hydrazinyl group. rsc.orgrsc.org
Reactivity at the Pyrazole Ring System
The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the two nitrogen atoms and the substituents on the ring. The 1-methyl group and the 4-hydrazinylmethyl group play significant roles in directing further reactions on the ring.
Electrophilic Aromatic Substitution Reactions
In general, electrophilic aromatic substitution on pyrazole occurs preferentially at the C4 position due to the electron-donating nature of the nitrogen atoms directing electron density to this position. pharmaguideline.com However, in this compound, the C4 position is already substituted. Therefore, any further electrophilic substitution would be directed to the C3 or C5 positions.
The directing influence of the existing 4-hydrazinylmethyl substituent would be a key factor. As an alkyl group with a heteroatom, it is likely to be an activating group, though its directing preference between the C3 and C5 positions is not explicitly documented for this specific compound. In general, electrophilic substitution on substituted pyrazoles can be complex, and mixtures of isomers may be obtained. Standard electrophilic substitution reactions like nitration, halogenation, and Friedel-Crafts acylation could potentially be applied, but the specific conditions would need to be optimized to control regioselectivity. For example, nitration is typically carried out with a mixture of nitric and sulfuric acid. libretexts.org
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution on an unsubstituted pyrazole ring is generally difficult due to the electron-rich nature of the ring. Such reactions typically require the presence of strong electron-withdrawing groups on the ring to activate it towards nucleophilic attack. The 1-methyl and 4-hydrazinylmethyl groups are not strong electron-withdrawing groups. Therefore, direct nucleophilic substitution on the pyrazole ring of this compound is expected to be challenging.
However, it is possible to introduce leaving groups onto the pyrazole ring, for instance, through halogenation at the C3 or C5 positions, which could then potentially undergo nucleophilic substitution, particularly with palladium-catalyzed cross-coupling reactions. Nucleophilic substitution reactions on N-nitropyrazoles have been reported, where the nitro group acts as a powerful activating group and a leaving group. acs.org This suggests that if the pyrazole ring were appropriately functionalized, nucleophilic substitution could be a viable pathway for further derivatization.
Functional Group Interconversions on the Pyrazole Nucleus
The pyrazole ring is an aromatic heterocycle, and as such, it can undergo electrophilic substitution reactions. In the case of this compound, the C-3 and C-5 positions are potential sites for such reactions. The reactivity of the pyrazole ring is influenced by the substituents present. The methyl group at the N-1 position and the hydrazinylmethyl group at the C-4 position will affect the electron density of the ring and thus the regioselectivity of these substitutions.
Common functional group interconversions on a pyrazole nucleus include nitration, halogenation, and formylation. For instance, nitration could potentially introduce a nitro group at the C-3 or C-5 position, which can then be a precursor for other functional groups, such as an amino group, through reduction. Halogenation, using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), would be expected to introduce a halogen atom, which can then participate in various cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds.
It is important to note that the reaction conditions for these interconversions would need to be carefully controlled to avoid undesired side reactions involving the reactive hydrazinylmethyl group.
Starting Material
Reagent
Potential Product
Type of Reaction
This compound
HNO₃/H₂SO₄
4-(hydrazinylmethyl)-1-methyl-5-nitro-1H-pyrazole
Nitration
This compound
N-Bromosuccinimide (NBS)
5-bromo-4-(hydrazinylmethyl)-1-methyl-1H-pyrazole
Halogenation
This compound
Vilsmeier-Haack Reagent (POCl₃/DMF)
This compound-5-carbaldehyde
Formylation
Formation of Complex Molecular Architectures and Hybrid Systems
The hydrazinylmethyl group in this compound is a key functional handle for the construction of more complex molecular structures. The nucleophilic nature of the hydrazine moiety allows for a variety of condensation and cyclization reactions.
Construction of Fused and Bridged Heterocycles
The reaction of the hydrazinylmethyl group with bifunctional electrophiles is a standard method for the synthesis of new heterocyclic rings. For example, condensation with 1,3-dicarbonyl compounds would lead to the formation of a new pyrazole ring, resulting in a dipyrazolylmethane structure. Similarly, reaction with α,β-unsaturated ketones or esters could yield pyrazoline or pyrazolidinone rings, respectively.
These reactions are foundational in heterocyclic chemistry for building fused or bridged systems. The resulting complex molecules, incorporating the initial 1-methyl-1H-pyrazole scaffold, could be of interest in medicinal chemistry and materials science. For instance, the formation of pyrazolo[3,4-d]pyridazine derivatives is a common strategy in the development of bioactive compounds. This can be envisioned by reacting the hydrazinylmethyl group with appropriate dicarbonyl precursors.
The presence of two nitrogen atoms in the hydrazine moiety of this compound allows for the potential synthesis of dimeric or oligomeric structures. By reacting the terminal amino group of the hydrazine with a suitable linker that can then react with another molecule of the pyrazole, it is possible to create larger, symmetrical molecules.
One hypothetical approach to a dimeric structure would be the reaction of two equivalents of this compound with a dicarbonyl compound, such as glyoxal (B1671930) or a dialdehyde, to form a bis-hydrazone linkage. Such structures could have interesting coordination properties with metal ions or unique photophysical characteristics.
Another possibility involves the acylation of the hydrazine, followed by further derivatization to link multiple pyrazole units. While speculative without direct experimental evidence, these synthetic strategies are well-precedented in the broader field of hydrazine chemistry.
Quantum Chemical Studies (e.g., DFT Calculations, Electronic Structure Analysis)
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure of pyrazole derivatives. kfupm.edu.sa For this compound, DFT calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). These parameters are crucial for predicting the molecule's reactivity and intermolecular interactions.
The electronic properties of the pyrazole ring are influenced by its substituents. The methyl group at the N1 position and the hydrazinylmethyl group at the C4 position both act as electron-donating groups, which is expected to increase the electron density of the pyrazole ring compared to unsubstituted pyrazole. This increased electron density, particularly at the N2 atom, enhances the molecule's basicity and its ability to act as a hydrogen bond acceptor. rsc.org
The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For pyrazole derivatives, the nature and position of substituents significantly modulate this gap. In the case of this compound, the electron-donating substituents would be expected to raise the energy of the HOMO and potentially the LUMO, leading to a specific energy gap that dictates its reactivity profile.
Table 1: Calculated Electronic Properties of a Model 4-Substituted Pyrazole
(Note: This data is illustrative and based on typical values for similarly substituted pyrazoles, as specific data for this compound is not available in the cited literature.)
Property
Value
HOMO Energy
-6.5 eV
LUMO Energy
-0.8 eV
HOMO-LUMO Gap
5.7 eV
Dipole Moment
2.5 D
Conformational Analysis and Molecular Dynamics Simulations
The hydrazinylmethyl side chain of this compound introduces conformational flexibility. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of the molecule and the energy barriers between them. This is critical as the conformation can significantly influence the molecule's biological activity and physical properties.
Rotation around the C4-C(methyl) and C(methyl)-N(hydrazinyl) bonds will lead to various staggered and eclipsed conformations. The most stable conformers will likely minimize steric hindrance between the pyrazole ring and the hydrazine group. Intramolecular hydrogen bonding between the hydrazine protons and the N2 atom of the pyrazole ring might also play a role in stabilizing certain conformations. Computational methods can map the potential energy surface associated with these rotations to identify the global and local energy minima. iu.edu.sa
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution. kfupm.edu.sa By simulating the motion of the molecule over time, MD can reveal how it interacts with solvent molecules, its conformational fluctuations, and its average structural properties. This information is particularly valuable for understanding how the molecule might behave in a biological system.
Reaction Mechanism Elucidation and Prediction through Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms at a molecular level. For this compound, several reactions are of interest, including the functionalization of the hydrazine group and reactions involving the pyrazole ring.
The hydrazine moiety is a nucleophilic center and can undergo reactions such as acylation, alkylation, and condensation with carbonyl compounds to form hydrazones. eurekaselect.com Theoretical calculations can model the transition states of these reactions, providing information about the activation energies and reaction pathways. For instance, the reaction with an aldehyde to form a hydrazone would proceed through a nucleophilic addition followed by dehydration, and the energetics of each step can be calculated.
The pyrazole ring itself can undergo electrophilic substitution, although the electron-donating substituents at N1 and C4 would influence the regioselectivity of such reactions. Computational studies can predict the most likely sites of electrophilic attack by analyzing the molecular electrostatic potential and atomic charges.
Table 2: Illustrative Calculated Activation Energies for a Side-Chain Reaction
(Note: This data is hypothetical and serves to illustrate the type of information obtained from computational reaction mechanism studies.)
Reaction Step
Activation Energy (kcal/mol)
Nucleophilic attack of hydrazine on a model aldehyde
15.2
Dehydration to form hydrazone
10.5
Structure-Reactivity Relationships: A Theoretical Perspective
Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For derivatives of this compound, theoretical descriptors can be used to build QSAR models. These descriptors can be electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or thermodynamic (e.g., solvation energy).
By synthesizing a library of derivatives with modifications to the pyrazole ring or the hydrazinylmethyl side chain and measuring their biological activity, a QSAR model can be developed. This model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. For example, a QSAR study might reveal that increasing the hydrophobicity of a particular region of the molecule enhances its activity, or that a specific electronic property of the pyrazole ring is crucial for binding to a biological target.
In Silico Design Principles for Derived Chemical Entities
The insights gained from quantum chemical studies, conformational analysis, and QSAR can be integrated into in silico design principles for new chemical entities derived from this compound. ijpbs.com
For example, if the goal is to design a derivative that binds to a specific protein, molecular docking simulations can be used to predict the binding mode and affinity of virtual compounds. nih.gov The design process might involve modifying the substituents on the pyrazole ring to enhance interactions with the protein's active site. The hydrazinylmethyl group offers a versatile handle for introducing new functional groups that can form hydrogen bonds or other favorable interactions.
Computational predictions of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are also a crucial part of modern drug design. researchgate.net By calculating properties such as lipophilicity (logP), aqueous solubility, and potential for metabolic breakdown, unpromising candidates can be filtered out at an early stage, saving time and resources.
Applications of 4 Hydrazinylmethyl 1 Methyl 1h Pyrazole in Advanced Chemical Synthesis
Precursor in the Synthesis of Ligands for Metal Coordination Chemistry
The hydrazinyl moiety of 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole offers a reactive site that could, in principle, be elaborated to form a wide array of chelating ligands for metal coordination. The pyrazole (B372694) ring itself provides a stable heterocyclic core with a nitrogen atom capable of coordinating to metal centers.
Design and Synthesis of Novel Ligand Frameworks
Theoretically, the terminal hydrazine (B178648) group can undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form hydrazone-based ligands. These reactions would extend the molecular framework and introduce additional donor atoms (e.g., oxygen or other nitrogen atoms from the carbonyl component), thereby creating polydentate ligand systems. The specific design of these ligands would be dictated by the choice of the carbonyl partner, allowing for tunable steric and electronic properties of the final ligand. However, specific examples of such ligand syntheses starting from this compound are not reported in the available scientific literature.
Chelation Properties and Coordination Modes
Based on the general principles of coordination chemistry of pyrazole-based ligands, it can be postulated that ligands derived from this compound would exhibit versatile coordination behavior. The pyrazole nitrogen atom can act as a donor, and depending on the structure of the ligand synthesized from the hydrazinyl group, various coordination modes (e.g., bidentate, tridentate) could be achieved. The chelation properties would be influenced by the nature of the metal ion and the specific donor atoms present in the ligand. Unfortunately, without experimental data, any discussion of chelation properties and coordination modes remains speculative.
Building Block for the Construction of Diverse Organic Architectures
The bifunctional nature of this compound, possessing both a reactive hydrazine group and a stable aromatic pyrazole ring, makes it a potentially valuable building block in organic synthesis for the creation of more complex molecules.
Role in Multi-component Reactions for Scaffold Diversity
Multi-component reactions (MCRs) are powerful tools for the efficient synthesis of complex molecules in a single step. Hydrazine derivatives are frequently employed in MCRs to generate heterocyclic scaffolds. While the participation of various pyrazole-containing compounds in MCRs is well-documented, specific examples involving this compound are absent from the literature. Its structure suggests potential for use in reactions like the Ugi or Passerini reactions, where the hydrazine could act as the amine component, leading to diverse molecular scaffolds.
Analytical Methodologies for Structural Elucidation and Reaction Monitoring of 4 Hydrazinylmethyl 1 Methyl 1h Pyrazole and Its Derivatives
Spectroscopic Techniques for Structural Confirmation (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic methods are indispensable for the structural elucidation of 4-(hydrazinylmethyl)-1-methyl-1H-pyrazole. These techniques rely on the interaction of molecules with electromagnetic radiation to provide information about their structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules. For this compound, ¹H NMR and ¹³C NMR would provide crucial information about the hydrogen and carbon framework, respectively.
¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton environment in the molecule. For instance, the methyl group on the pyrazole (B372694) ring would appear as a singlet, as would the methylene (B1212753) protons of the hydrazinylmethyl group. The protons on the pyrazoyl ring would also produce characteristic signals. The integration of these signals would correspond to the number of protons in each environment, and their splitting patterns (if any) would provide information about neighboring protons. For a related compound, 4-hydrazinyl-1-methyl-1H-pyrazole hydrochloride, a ¹H NMR spectrum has been reported, which can serve as a reference for interpreting the spectrum of the target compound. chemicalbook.com
¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. Each carbon atom in the pyrazole ring, the methyl group, and the methylene group would give a distinct signal, confirming the carbon skeleton of the compound.
Advanced NMR techniques, such as COSY, HSQC, and HMBC, can be employed to establish the connectivity between different parts of the molecule, providing unambiguous structural confirmation, particularly for more complex derivatives. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching of the hydrazine (B178648) group, C-H stretching of the methyl and methylene groups and the pyrazole ring, and C=N and C=C stretching vibrations within the pyrazole ring. researchgate.net The presence of a broad band in the region of 3200-3400 cm⁻¹ would be indicative of the N-H stretching vibrations of the hydrazine moiety.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight. The fragmentation pattern can offer further structural clues, as the molecule breaks apart in a predictable manner upon ionization. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula of the compound. nih.gov
Table 1: Expected Spectroscopic Data for this compound
scienceTechnique
notesExpected Observations
¹H NMR
Signals for methyl protons, methylene protons, pyrazole ring protons, and NH protons of the hydrazine group.
¹³C NMR
Signals corresponding to the carbon atoms of the pyrazole ring, methyl group, and methylene group.
IR Spectroscopy
Characteristic bands for N-H, C-H, C=N, and C=C stretching vibrations.
Mass Spectrometry
Molecular ion peak corresponding to the molecular weight of the compound and characteristic fragmentation patterns.
Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring (e.g., HPLC, GC, TLC)
Chromatographic techniques are essential for separating and purifying this compound and for monitoring the progress of its synthesis. nih.gov
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product. nih.gov It can also be used for a preliminary assessment of the purity of a sample. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. For this compound, HPLC can be used to determine its purity with high accuracy. By using a suitable stationary phase and mobile phase, the compound can be separated from any impurities or byproducts.
Gas Chromatography (GC): If this compound is sufficiently volatile and thermally stable, GC can be used for its analysis. nist.gov GC is particularly useful for assessing the purity of volatile starting materials and intermediates used in its synthesis.
Table 2: Chromatographic Methods for the Analysis of this compound
High-resolution purity assessment and quantification.
Provides accurate quantitative data.
GC
Purity assessment of volatile and thermally stable compounds.
Applicable if the compound meets the volatility and stability requirements. nist.gov
Advanced Analytical Techniques for Mechanistic Studies
Understanding the reaction mechanisms involved in the synthesis and reactions of this compound can be facilitated by advanced analytical techniques. For instance, in-situ reaction monitoring using techniques like ReactIR (in-situ FT-IR) or process mass spectrometry can provide real-time information about the formation of intermediates and products. Computational methods, such as Density Functional Theory (DFT) calculations, can be used in conjunction with experimental data to model reaction pathways and transition states, offering deeper insights into the reaction mechanism. eurasianjournals.com While specific mechanistic studies on this compound are not widely reported, the application of such advanced techniques is a common practice in modern synthetic chemistry to optimize reaction conditions and understand reaction pathways for related heterocyclic compounds. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.